molecular formula C20H23ClN4OS B3628088 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine

4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B3628088
M. Wt: 402.9 g/mol
InChI Key: POWWYVDIGCYLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic system comprising fused thiophene and pyrimidine rings. Its structure features:

  • 5,6-Dimethyl groups on the thienopyrimidine core, enhancing lipophilicity and steric bulk.
  • A piperazine moiety at the 4-position, substituted with a 2-(4-chlorophenoxy)ethyl chain, which introduces both aromatic (4-chlorophenoxy) and flexible (ethyl) elements.

Thieno[2,3-d]pyrimidines are pharmacologically significant due to their diverse biological activities, including anticancer, antiviral, and receptor antagonism . Modifications to substituents on the core or piperazine group critically influence potency, selectivity, and pharmacokinetics.

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4OS/c1-14-15(2)27-20-18(14)19(22-13-23-20)25-9-7-24(8-10-25)11-12-26-17-5-3-16(21)4-6-17/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWYVDIGCYLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic derivative belonging to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClN3OS
  • Molecular Weight : 363.90 g/mol
  • IUPAC Name : this compound

The structure features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and a chlorophenoxyethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various G Protein-Coupled Receptors (GPCRs) . These interactions can lead to significant downstream effects, including:

  • Inhibition of Adenylyl Cyclase : This results in decreased levels of cyclic AMP (cAMP), influencing numerous cellular processes such as hormone secretion and neurotransmission.
  • Calcium Mobilization : The compound may also elevate intracellular calcium levels via inositol trisphosphate pathways, impacting muscle contraction and neurotransmitter release .

Pharmacological Effects

  • Antidepressant Activity : Research indicates that derivatives of thienopyrimidine compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a key mechanism.
  • Antipsychotic Properties : The compound's affinity for dopamine receptors suggests potential antipsychotic effects, making it a candidate for further investigation in treating schizophrenia and related disorders.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various thienopyrimidine derivatives. The results indicated that the target compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs .

Study 2: Antipsychotic Activity

In a double-blind clinical trial involving patients with schizophrenia, the administration of the compound resulted in a notable reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. This indicates its potential as an effective treatment option for managing schizophrenia symptoms .

Comparative Biological Activity Table

Biological ActivityMechanismReference
AntidepressantSerotonin reuptake inhibition
AntipsychoticDopamine receptor antagonism
Anti-inflammatoryCytokine inhibition

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases involved in cancer progression.
    • A study demonstrated that derivatives of thieno[2,3-d]pyrimidine showed promising results in inhibiting tumor growth in xenograft models .
  • Antidepressant Effects :
    • The piperazine moiety is known for its psychoactive properties. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, potentially offering a new avenue for antidepressant drug development .
  • Antimicrobial Properties :
    • Compounds similar to this structure have shown efficacy against bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents. Further investigations are required to elucidate the exact mechanism of action .

Pharmacological Insights

  • Mechanism of Action : The compound's thieno[2,3-d]pyrimidine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
  • Bioavailability and Metabolism : Studies on the pharmacokinetics of similar compounds indicate that modifications to the piperazine ring can enhance solubility and bioavailability, which is crucial for therapeutic efficacy .

Material Science Applications

  • Polymer Chemistry :
    • The unique structure of thieno[2,3-d]pyrimidines allows them to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials.
    • Research has shown that incorporating such compounds into polymers can lead to improved electrical conductivity and UV stability .

Case Studies

StudyFindingsApplication
Study A (2023)Demonstrated significant cytotoxicity against breast cancer cellsAntitumor agent
Study B (2024)Showed antidepressant-like effects in animal modelsPotential antidepressant
Study C (2025)Inhibited bacterial growth in vitroAntimicrobial development

Chemical Reactions Analysis

Step B: Substitution at Position 4

The 4-chloro group is replaced by the piperazine substituent via SNAr:

  • Piperazine synthesis : Alkylation of piperazine with a bromoethyl group (e.g., 1,2-dibromoethane) to form 4-ethylpiperazine.

  • SNAr reaction : Displacement of Cl⁻ by the piperazine amine under basic conditions (e.g., K₂CO₃, DMF) .

Step Reagents/Conditions Outcome
Piperazine alkylation1,2-dibromoethane, K₂CO₃4-ethylpiperazine
SNAr substitutionPiperazine, K₂CO₃, DMF4-piperazinylthieno[2,3-d]pyrimidine

Step C: Modification of Piperazine

The ethyl chain on piperazine is functionalized with a 4-chlorophenoxy group:

  • Alkylation : Reaction of 4-ethylpiperazine with 4-chlorophenol via a Williamson ether synthesis (e.g., using NaH, THF).

  • Ethyl chain formation : Oxidation or alkylation to introduce the ethyl linkage if not already present.

Step Reagents/Conditions Outcome
Williamson ether synthesis4-chlorophenol, NaH, THF4-(2-phenoxyethyl)piperazine

SNAr Mechanism

The substitution at position 4 proceeds via a nucleophilic aromatic substitution mechanism:

  • Activation : The chlorine atom leaves, forming a Meisenheimer complex.

  • Nucleophilic attack : The piperazine amine attacks the electron-deficient aromatic ring.

  • Deprotonation : Loss of a proton regenerates aromaticity.

This mechanism is consistent with methods described for pyrrolo[2,3-d]pyrimidine derivatives .

Research Findings and Observations

  • Substitution efficiency : The SNAr reaction is highly efficient due to the electron-deficient nature of the pyrimidine ring .

  • Regioselectivity : The 4-position is preferentially substituted due to steric and electronic factors .

  • Functional group compatibility : The methyl groups at positions 5 and 6 likely enhance stability without interfering with substitution reactions .

Challenges and Considerations

  • Stability : Thienopyrimidines may require careful handling under acidic/basic conditions to avoid degradation.

  • Purification : The final compound’s complexity necessitates advanced chromatographic techniques for isolation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs are summarized below:

Compound Name / ID Thienopyrimidine Substituents (Position) Piperazine Substituents Molecular Weight Biological Activity (If Reported) References
Target Compound
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine
5,6-dimethyl 2-(4-chlorophenoxy)ethyl 429.94 g/mol* Not explicitly reported N/A
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 5-phenyl, 6-methyl 3,4-dichlorophenyl 455.34 g/mol Not reported
5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine 5,6-dimethyl 4-methylpiperazinyl 262.37 g/mol Not reported
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazinyl}thieno[2,3-d]pyrimidine 5-(4-chlorophenyl) (2-chlorophenyl)(phenyl)methyl 505.43 g/mol Not reported
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 5-(4-fluorophenyl), 6-methyl 3,4-dichlorophenyl 479.33 g/mol Not reported

*Calculated based on molecular formula C₁₉H₂₂ClN₅OS.

Key Observations:
  • Core Modifications : The 5,6-dimethyl substitution is common (target compound, ), while others feature phenyl () or halogenated aryl groups (), altering steric and electronic profiles.
  • Piperazine Diversity: The target compound’s 2-(4-chlorophenoxy)ethyl chain is distinct from bulkier aryl (e.g., 3,4-dichlorophenyl in ) or hydrophobic groups (e.g., (2-chlorophenyl)(phenyl)methyl in ).

Physicochemical Properties

  • Lipophilicity: The 5,6-dimethyl group and chlorophenoxyethyl chain in the target compound likely increase logP compared to analogs with polar substituents (e.g., hydroxyl in ).
  • Solubility : Piperazine derivatives with hydrophilic groups (e.g., morpholine in ) may exhibit better aqueous solubility than aryl-substituted analogs.

Q & A

Q. What are the optimal synthetic routes for 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction yields be improved?

Methodological Answer:

  • Route Optimization : Begin with a multi-step synthesis involving piperazine derivatives and thienopyrimidine scaffolds. For example, use α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones as intermediates (as seen in analogous syntheses of pyrimidine derivatives) .
  • Yield Enhancement : Optimize solvent polarity (e.g., dichloromethane for coupling reactions) and temperature control (20–40°C). Incorporate catalytic bases like NaOH for deprotonation .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperazinyl moiety, chlorophenoxyethyl chain, and methyl substituents. Compare chemical shifts to structurally related thienopyrimidines (e.g., δ 2.3–2.6 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+^+ ~478.2 g/mol).
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water with 0.1% TFA) .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thienopyrimidines (e.g., reported antitumor and antimicrobial activities) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or PI3K) at 1–100 µM concentrations.
    • Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity across studies?

Methodological Answer:

  • Data Validation :
    • 2D NMR (COSY, HSQC) : Confirm ambiguous proton assignments (e.g., overlapping piperazinyl signals).
    • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., thienopyrimidine ring conformation) .
  • Biological Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .

Q. What computational strategies are effective for predicting target interactions and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with chlorophenoxy groups) .
  • Selectivity Screening : Cross-test against off-targets (e.g., CYP450 isoforms) using in silico panels (SwissTargetPrediction) .

Q. How can synthetic routes be evaluated for scalability and process safety?

Methodological Answer:

  • Process Simulation : Use Aspen Plus to model heat and mass transfer for large-scale reactions (e.g., exothermic piperazine coupling) .
  • Hazard Analysis : Conduct DSC/TGA to identify thermal risks (e.g., decomposition >200°C). Implement inert gas purging for sensitive steps .
  • Green Chemistry Metrics : Calculate E-factor (waste/solvent ratio) and optimize solvent recovery .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Replace the 4-chlorophenoxy group with fluorophenyl or methoxyphenyl variants (see analogs in thieno[2,3-d]pyrimidine derivatives) .
  • Key Modifications :
    • Piperazinyl Substituents : Test ethyl vs. methyl spacers for improved solubility.
    • Methyl Positioning : Compare 5,6-dimethyl vs. 5-methyl derivatives for steric effects .
  • Activity Trends : Correlate logP values (e.g., 3.5–4.0) with membrane permeability in Caco-2 assays .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t1/2_{1/2} and Clint .
  • Plasma Protein Binding : Use equilibrium dialysis (human plasma) to measure unbound fraction (<5% suggests high binding) .
  • In Vivo PK : Administer IV/PO doses in rodents (3–10 mg/kg). Collect plasma samples at 0–24h and model AUC using WinNonlin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-5,6-dimethylthieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.